molecular formula C24H19ClFN3O3 B2907276 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 932531-23-2

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2907276
CAS No.: 932531-23-2
M. Wt: 451.88
InChI Key: COAKOZFVIKTNBP-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-derived acetamide featuring a 6-chloro-4-(2-fluorophenyl)quinazolinone core linked to a 4-methoxybenzyl group via an acetamide bridge. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O3/c1-32-17-9-6-15(7-10-17)13-27-22(30)14-29-21-11-8-16(25)12-19(21)23(28-24(29)31)18-4-2-3-5-20(18)26/h2-12H,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAKOZFVIKTNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chloro and fluorophenyl groups. The final step involves the attachment of the methoxybenzyl group to the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents to the aromatic rings.

Scientific Research Applications

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs from the evidence, focusing on structural features, synthesis yields, and functional implications.

Table 1: Structural Comparison

Compound Name (IUPAC) Core Structure Key Substituents Pharmacological Notes (If Available)
Target Compound: 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide Quinazolinone-acetamide 6-Cl, 4-(2-FPh), 4-MeO-Bn N/A (Inferred anticonvulsant/antimicrobial)
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide () Quinazolinone-thioacetamide 4-FPh, 4-ClPh, thioether linkage Synthesis yield: 61% (structural stability)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazolinone-acetamide 2,4-diCl-Bn, 2,4-dioxo quinazolinone Anticonvulsant activity reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazolyl-acetamide 3,4-diClPh, pyrazolone core Structural flexibility (variable dihedral angles)
2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide () Quinazolinone-acetamide 4-Cl-3-FPh, 6-F, 2-dimethylamino Enhanced solubility (polar substituents)

Key Observations

Substituent Effects on Activity :

  • The 2-fluorophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to 4-fluorophenyl in ’s analog. Fluorine’s electronegativity also influences electronic interactions .
  • The 4-methoxybenzyl group in the target compound likely increases metabolic stability relative to the 2,4-dichlorophenyl group in ’s compound, which may be prone to oxidative dechlorination .

In contrast, the target compound’s acetamide bridge may offer synthetic simplicity . The pyrazolyl-acetamide () exhibited conformational variability (dihedral angles: 44.5°–77.5°), implying structural adaptability that could impact target selectivity .

Pharmacological Implications: The dimethylamino and 6-fluoro substituents in ’s analog may improve water solubility, a critical factor for bioavailability compared to the target compound’s methoxy group . The 2,4-dioxo quinazolinone in ’s compound demonstrated anticonvulsant activity, suggesting that the target compound’s 2-oxo group might retain similar efficacy with reduced off-target effects .

Table 2: Functional Group Impact

Functional Group Target Compound Analog () Analog ()
Halogen Substituents 6-Cl, 2-F 2,4-diCl 4-Cl, 3-F, 6-F
Electron-Donating Groups 4-MeO-Bn None 2-dimethylamino
Core Structure Quinazolinone Quinazolinone Quinazolinone
Bioactivity Inference Anticonvulsant/antimicrobial Confirmed anticonvulsant Enhanced solubility

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